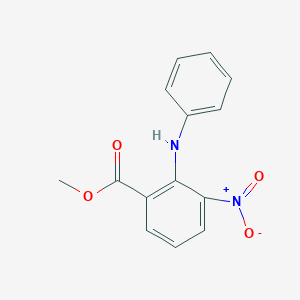
Methyl3-nitro-2-(phenylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-nitro-2-(phenylamino)benzoate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a nitro group, a phenylamino group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The subsequent step involves the reaction of methyl 3-nitrobenzoate with aniline under appropriate conditions to introduce the phenylamino group .
Industrial Production Methods
Industrial production of Methyl3-nitro-2-(phenylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl3-nitro-2-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens or sulfonic acids.
Major Products Formed
Reduction: The reduction of the nitro group forms Methyl3-amino-2-(phenylamino)benzoate.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring, depending on the reagents used.
Applications De Recherche Scientifique
Methyl3-nitro-2-(phenylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl3-nitro-2-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(phenylamino)benzoate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 3-nitrobenzoate: Lacks the phenylamino group, affecting its reactivity and applications.
2-Anilinobenzoic acid methyl ester: Similar structure but different functional groups, leading to varied applications.
Uniqueness
Methyl3-nitro-2-(phenylamino)benzoate is unique due to the presence of both the nitro and phenylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H12N2O4 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
methyl 2-anilino-3-nitrobenzoate |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(17)11-8-5-9-12(16(18)19)13(11)15-10-6-3-2-4-7-10/h2-9,15H,1H3 |
Clé InChI |
XNHGNMMNIKUIED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


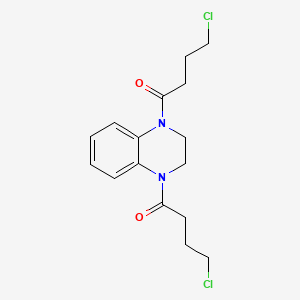
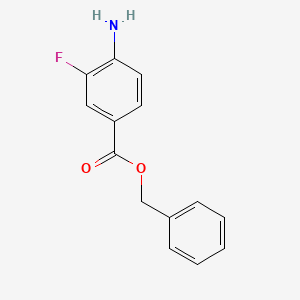
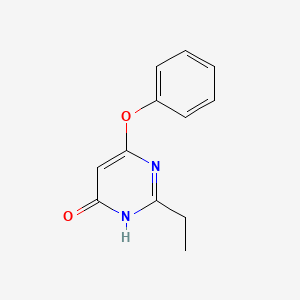
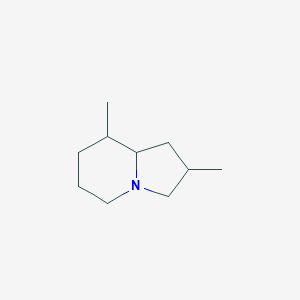
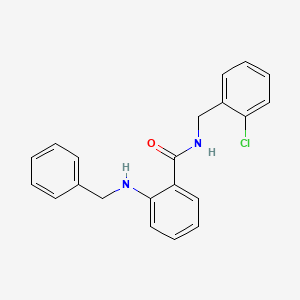
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
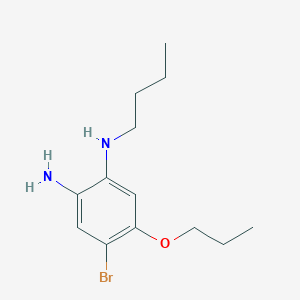
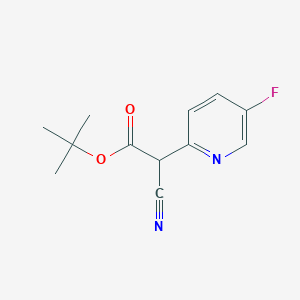
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
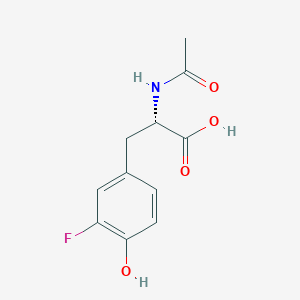
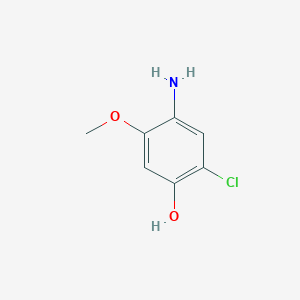
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15245089.png)
![7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15245094.png)
